2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate is an organic compound that features a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of tert-butylthiol with an appropriate alkylating agent to form the tert-butylsulfanyl group. This intermediate can then be reacted with 2-methylprop-2-enoic acid or its derivatives under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the tert-butylsulfanyl group can undergo oxidation or substitution, leading to changes in the compound’s activity and properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar tert-butylsulfanyl group.
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent.
Methyl 2-(tert-butylsulfanyl)acetate: A compound with a similar structural motif but different functional groups
Uniqueness
2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58945-04-3 |
---|---|
Molecular Formula |
C10H18O2S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
2-tert-butylsulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2S/c1-8(2)9(11)12-6-7-13-10(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
VNUFFOMMXXDVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSC(C)(C)C |
Origin of Product |
United States |
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